molecular formula C19H14BrFN4OS B2647797 4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-23-0

4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2647797
CAS No.: 894042-23-0
M. Wt: 445.31
InChI Key: OSDORTYKPFUMBW-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[3,2-b]Triazole Scaffold

The thiazolo[3,2-b]triazole scaffold emerged as a pharmacophoric hybrid of thiazole and triazole rings, two heterocycles renowned for their drug-like properties. Early work in the 2010s focused on simpler thiazole-triazole conjugates, such as thiazolo[3,2-a]benzimidazoles, which demonstrated antitubercular and anti-inflammatory activities. By 2022, advancements in regioselective synthesis enabled precise functionalization of the [3,2-b] isomer, as evidenced by studies optimizing antibacterial potency through substitutions at positions 3 and 6 of the fused ring system. The incorporation of electron-withdrawing groups (e.g., halogens) and aromatic extensions (e.g., benzamide moieties) marked a pivotal shift toward targeted drug design, culminating in derivatives like 4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)benzamide.

Significance of Benzamide-Substituted Thiazolotriazoles

Benzamide substitutions introduce critical hydrogen-bonding capabilities and π-π stacking interactions, enhancing target binding affinity. In thiazolo[3,2-b]triazoles, the benzamide group at position N-2 stabilizes interactions with enzymatic pockets, as demonstrated in molecular docking studies against bacterial enoyl-[acyl-carrier-protein] reductase (FabI). The 4-bromo and 4-fluorophenyl substituents in the subject compound further modulate electronic properties and lipophilicity, factors strongly correlated with membrane permeability and oral bioavailability. Computational analyses of analogous structures reveal ClogP values ranging from 2.8 to 4.1, aligning with optimal drug-likeness criteria.

Evolution of 4-Bromo-N-(2-(2-(4-Fluorophenyl)Thiazolo[3,2-b]Triazol-6-yl)Ethyl)Benzamide Research

This compound’s design reflects iterative optimization of earlier leads. Predecessors like H127 (a thiazolo[2,3-c]triazole) exhibited modest antitubercular activity (MIC: 32 μg/mL against M. tuberculosis), prompting exploration of alternative ring systems. The [3,2-b] isomer’s planar geometry improves stacking in hydrophobic binding sites, while the ethyl linker between the thiazolotriazole core and benzamide group enhances conformational flexibility. Recent synthetic routes employ Ullmann couplings to install the 4-fluorophenyl group and amide couplings for benzamide attachment, achieving yields >65%. Preliminary in silico screens predict moderate bioactivity scores (−0.8 to −0.3) for kinase and protease targets, though experimental validation remains pending.

Current Status in Academic Literature

As of 2024, research on this compound remains preclinical, with emphasis on computational profiling. A 2024 ADME study of related thiazolo[3,2-b]triazoles reported favorable gastrointestinal absorption (80–90% predicted) and blood-brain barrier penetration (logBB: −0.5 to 0.1). However, no peer-reviewed publications yet detail its specific antimicrobial or anticancer efficacy. Structural analogs featuring nitro or methyl groups instead of bromine show MIC values of 8–32 μg/mL against S. mutans and E. coli, suggesting potential for structure-activity relationship (SAR) exploration. Collaborative efforts between synthetic chemists and computational biologists are expected to drive future investigations into its mechanism of action.

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN4OS/c20-14-5-1-13(2-6-14)18(26)22-10-9-16-11-27-19-23-17(24-25(16)19)12-3-7-15(21)8-4-12/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDORTYKPFUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C19H14BrFN4OS
  • Molecular Weight : 445.3 g/mol
  • CAS Number : 894042-93-4

Anticancer Activity

Research indicates that derivatives containing thiazole and triazole moieties exhibit substantial anticancer potential. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) suggests that electron-withdrawing groups such as halogens on the phenyl ring enhance cytotoxic activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1A549 (Lung Adenocarcinoma)< 10
Compound 2Jurkat (T-cell Leukemia)< 20
Compound 3MCF-7 (Breast Cancer)< 15

Anticonvulsant Activity

The anticonvulsant properties of thiazole and triazole derivatives have been documented in several studies. In particular, compounds similar to this compound have demonstrated significant efficacy in models such as the maximal electroshock (MES) test.

  • Median Effective Dose (ED50) : Studies report an ED50 of less than 20 mg/kg for certain thiazole derivatives, indicating strong anticonvulsant potential compared to standard treatments like ethosuximide .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Thiazole and triazole derivatives are known for their ability to inhibit bacterial growth and exhibit antifungal properties. Preliminary assays indicate that compounds with similar structures can effectively target a range of microbial pathogens.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiazole-containing compounds demonstrated that modifications at the para position of the phenyl ring significantly influenced anticancer activity. The presence of bromine or fluorine substituents was correlated with increased potency against breast cancer cells.

Case Study 2: Anticonvulsant Testing

In a comparative study involving various thiazole derivatives, it was found that those with para-substituted phenyl groups exhibited superior anticonvulsant effects. The compound 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole was highlighted for its high selectivity against MES seizures .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that thiazole derivatives showed remarkable growth inhibition in various cancer cell lines, including HT29 and MCF-7 .
  • The incorporation of electron-withdrawing groups like bromine and fluorine in similar compounds has been linked to enhanced anticancer efficacy due to improved binding affinity to target proteins .

Antimicrobial Properties

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial activities:

  • Compounds similar to 4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have shown effectiveness against a range of bacterial strains. A specific derivative demonstrated superior activity against Staphylococcus epidermidis compared to standard treatments .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The initial step often involves the condensation of appropriate precursors to form the thiazole structure.
  • Bromination : The introduction of the bromo group can be achieved through electrophilic aromatic substitution.
  • Final Coupling Reactions : The final product is obtained by coupling the thiazole derivative with the benzamide moiety.

Study on Anticonvulsant Activity

A related compound was evaluated for its anticonvulsant properties using established models (MES and PTZ). Results indicated that derivatives with similar structural features exhibited promising anticonvulsant activity while maintaining low neurotoxicity levels .

Antitumor Efficacy Assessment

In another case study focusing on thiazole-pyridine hybrids, researchers reported enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil. This was attributed to specific substitutions on the thiazole ring that improved interaction with cancer cell targets .

Comparison with Similar Compounds

Research Implications

  • The target compound’s bromobenzamide group may offer unique pharmacokinetic profiles compared to analogs with sulfonyl or trifluoromethyl groups (e.g., 10b ) .
  • Fluorophenyl-substituted thiazolo-triazoles (e.g., 3c ) demonstrate promising CNS activity, suggesting the target could be optimized for neurological applications .
  • Further studies should explore the impact of the ethyl linker on bioavailability and toxicity relative to shorter linkers in analogs like 5b .

Q & A

Q. How can structural analogs improve selectivity against off-target proteins?

  • Bioisosteric replacement : Replacing the benzamide with a sulfonamide reduces hERG channel binding (Ki from 1.3 μM to >10 μM) .
  • PEGylation : Adding polyethylene glycol chains increases solubility (from 0.02 mg/mL to 1.5 mg/mL) without losing potency .

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